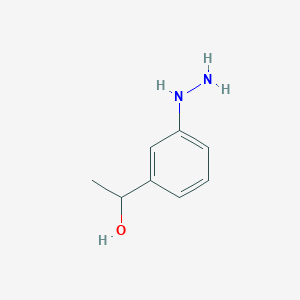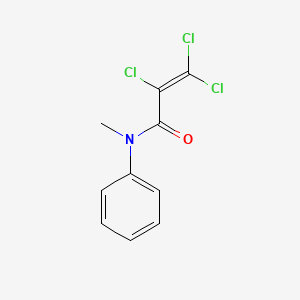
2,3,3-trichloro-N-methyl-N-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,3,3-trichloro-N-methyl-N-phenylacrylamide” is a compound with the molecular formula C10H8Cl3NO . It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a methyl group (a single carbon atom with three hydrogen atoms), and an acrylamide group (a carbon double-bonded to an oxygen and single-bonded to a nitrogen, which is in turn bonded to a hydrogen). The “2,3,3-trichloro” part of the name indicates that there are three chlorine atoms attached to the second and third carbons of the acrylamide group .
科学的研究の応用
Controlled and Triggered Molecule Release
Research has explored devices utilizing polymer films for controlled and triggered small molecule delivery, such as the study by Gao et al. (2013) involving a device composed of a poly (N-isopropylacrylamide)-co-acrylic acid microgel layer for pH-dependent release of molecules. This study provides insight into the potential for precisely controlled release systems, which could be relevant for applications involving related compounds like 2,3,3-trichloro-N-methyl-N-phenylacrylamide in drug delivery or material science. (Gao et al., 2013).
Thermal Response of Polymers
The thermal response of polymers, such as the narrow-disperse Poly(N-isopropylacrylamide) studied by Xia et al. (2005), highlights the significance of molecular structure on the physical properties of polymers. Research in this area could guide the development of materials with specific thermal properties, potentially including polymers derived from or related to this compound, for various industrial and medical applications. (Xia et al., 2005).
Environmental Detection of Chemical Compounds
Okumura and Nishikawa (1996) developed methods for the determination of triclosans in environmental samples, showcasing advanced techniques for detecting chemical compounds in water, sediment, and fish samples. This research underscores the importance of analytical methods in monitoring environmental pollutants, which could be applied to tracking the presence and impact of various compounds, including this compound, in ecosystems. (Okumura & Nishikawa, 1996).
Fluorescence and Luminescent Materials
Singh et al. (2010) investigated the fluorescence properties of europium complexes, providing valuable insights into the development of luminescent materials. This area of research could be relevant for creating novel materials with specific luminescent properties, possibly involving this compound, for applications in bioimaging, sensors, and optoelectronic devices. (Singh et al., 2010).
Photoredox Catalysis in Organic Synthesis
The vicinal chlorotrifluoromethylation of alkenes via photoredox catalysis, as studied by Oh et al. (2014), demonstrates innovative approaches in organic synthesis. This research highlights the potential for photoredox catalysis to facilitate the synthesis of complex molecules, which could extend to the synthesis or modification of compounds like this compound for various chemical and pharmaceutical applications. (Oh et al., 2014).
特性
IUPAC Name |
2,3,3-trichloro-N-methyl-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3NO/c1-14(7-5-3-2-4-6-7)10(15)8(11)9(12)13/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEQLGWVAPUXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C(=C(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2892644.png)
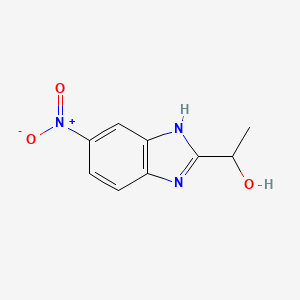

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide](/img/structure/B2892650.png)
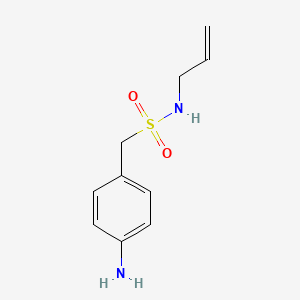
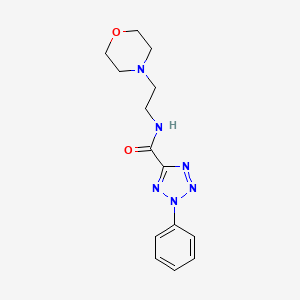
![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2892655.png)


![N-[[4-[4-(2,2-dimethylpropanoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2892660.png)
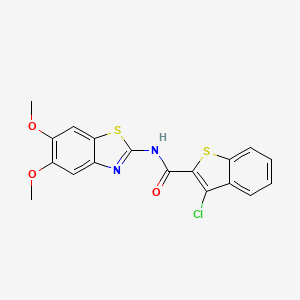
![2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B2892663.png)

